Cas no 16561-28-7 (12-O-Acetyl-phorbol-(13)-n-decanoat)

16561-28-7 structure
Nome del prodotto:12-O-Acetyl-phorbol-(13)-n-decanoat
12-O-Acetyl-phorbol-(13)-n-decanoat Proprietà chimiche e fisiche
Nomi e identificatori
-
- 12-O-Acetyl-phorbol-(13)-n-decanoat
- 12-O-acetylphorbol 13-decanoate
- Cocarcinogen B7
- N-6
- (1aR)-1,1,6,8α-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulene-4aβ,7bα,9β,9aα-tetrol 9-acetate 9a-decanoate
- Phorbol acetate caprate
- 1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-Decahydro-9β-acetoxy-9aα-(decanoyloxy)-4aβ,7bα-dihydroxy-3-(hydroxymethyl)-1,1,6,8α-tetramethyl-5H-cyclopropa[3,4]benzo[1,2-e]azulene-5-one
- (1aR)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-Decahydro-5-oxo-3-(hydroxymethyl)-1,1,6,8α-tetramethyl-5H-cyclopropa[3,4]benz[1,2-e]azulene-4aβ,7bα,9β,9aα-tetrol 9-acetate 9a-decanoate
- (1aR)-1,1,6,8α-Tetramethyl-3-(hydroxymethyl)-4aβ,7bα-dihydroxy-9β-acetoxy-9aα-(decanoyloxy)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulene-5-one
- Phorbol monoacetate monodecanoate
- DTXSID40937109
- (1aR)-1,1,6,8alpha-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aalpha,1bbeta,4,4a,7aalpha,7b,8,9,9a-decahydro-5H-cyclopr
- Decanoic acid, ester with phorbol acetate
- 12-O-Acetyl-phorbol-13-decanoate
- 20839-15-0
- [(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
- 16561-28-7
- Decanoic acid, 9a-ester with 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(hydroxymethyl)-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydroxy-1,1,6,8-alpha-tetramethyl-5H-cyclopropa(3,4)benz(1,2-e)azulen-5-one 9-acetate
- BRN 2610782
- Phorbol 12-acetate 13-decanoate
- 9-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl decanoate
- 28878-88-8
- [acetoxy-dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] decanoate
- Phorbol acetate, caprate
- CHEMBL2375785
- Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester
- 12-o-acetylphorbol-13-decanoate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, monoacetate monodecanoate
-
- Inchi: InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3
- Chiave InChI: CSJWNHJJHIAAIG-UHFFFAOYSA-N
- Sorrisi: CCCCCCCCCC(=O)OC12C(C3C=C(CO)CC4(O)C(C=C(C)C4=O)C3(O)C(C)C1OC(C)=O)C2(C)C |t:15,23|
Proprietà calcolate
- Massa esatta: 560.335
- Massa monoisotopica: 560.335
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 40
- Conta legami ruotabili: 13
- Complessità: 1090
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 130Ų
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 661.1°C at 760 mmHg
- Punto di infiammabilità: 203.6°C
- Indice di rifrazione: 1.562
12-O-Acetyl-phorbol-(13)-n-decanoat Letteratura correlata
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
16561-28-7 (12-O-Acetyl-phorbol-(13)-n-decanoat) Prodotti correlati
- 893989-97-4(N-(1,3-benzothiazol-2-yl)-2-{6-(thiophen-2-yl)pyridazin-3-ylsulfanyl}acetamide)
- 1779939-89-7(3-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene)
- 2680822-01-7(Benzyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 2228365-67-9(2,2-difluoro-1-(5-phenylthiophen-2-yl)ethan-1-amine)
- 868965-74-6(2-(2,4-dimethoxybenzamido)-N-methyl-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)
- 878716-50-8(2-(phenoxymethyl)-N-propan-2-ylfuran-3-carboxamide)
- 68279-85-6(3-methyl-2-(pyridine-4-amido)benzoic acid)
- 1506851-58-6(methyl 2-methylpyrrolidine-3-carboxylate)
- 2223745-59-1(1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)-2-pyrazinyl]amino]-2-azetidinone)
- 2648982-41-4(2-(1-isocyanatocyclopropyl)-3-methylthiophene)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
